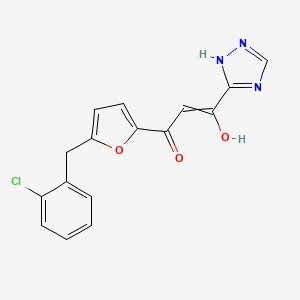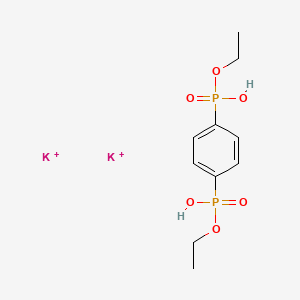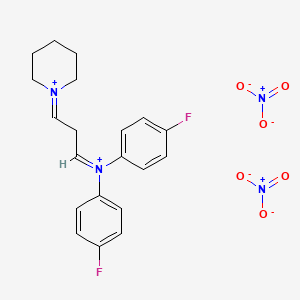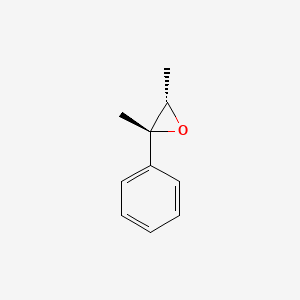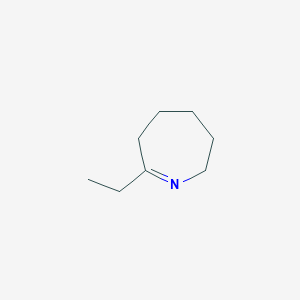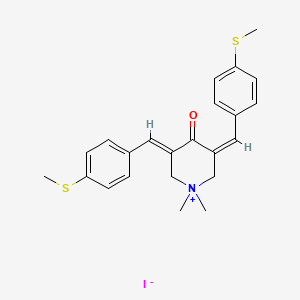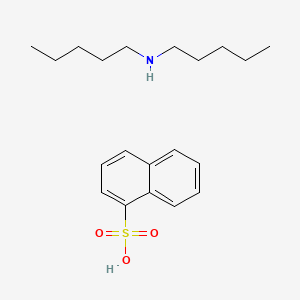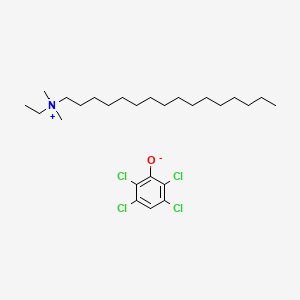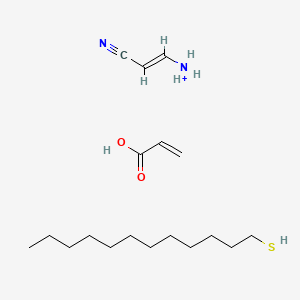
2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile, ammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile, ammonium salt is a complex chemical compound used in various industrial and scientific applications. It is known for its unique properties and versatility in different chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile, ammonium salt involves the telomerization of 2-Propenoic acid with 1-dodecanethiol and 2-propenenitrile. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile, ammonium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile, ammonium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of cellular processes and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile, ammonium salt involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to enzymes or receptors, thereby influencing cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenoic acid, telomer with 1-dodecanethiol, ammonium salt
- 2-Propenoic acid, 2-methyl-, telomer with butyl 2-propenoate, 2-(dimethylamino)ethyl 2-methyl-2-propenoate, 1-dodecanethiol and ethenylbenzene
Uniqueness
Compared to similar compounds, 2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile, ammonium salt exhibits unique properties such as enhanced reactivity and stability. These characteristics make it particularly valuable in applications requiring precise control over chemical reactions and product formation .
Propiedades
Número CAS |
69331-28-8 |
|---|---|
Fórmula molecular |
C18H35N2O2S+ |
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
[(E)-2-cyanoethenyl]azanium;dodecane-1-thiol;prop-2-enoic acid |
InChI |
InChI=1S/C12H26S.C3H4N2.C3H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;4-2-1-3-5;1-2-3(4)5/h13H,2-12H2,1H3;1-2H,4H2;2H,1H2,(H,4,5)/p+1/b;2-1+; |
Clave InChI |
WXMTZAKQNUDMDY-JITBQSAISA-O |
SMILES isomérico |
CCCCCCCCCCCCS.C=CC(=O)O.C(=C/[NH3+])\C#N |
SMILES canónico |
CCCCCCCCCCCCS.C=CC(=O)O.C(=C[NH3+])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


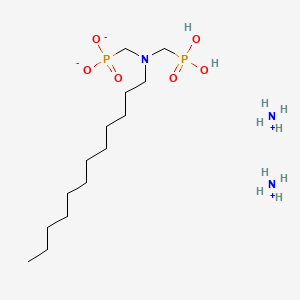
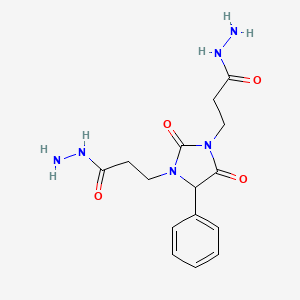
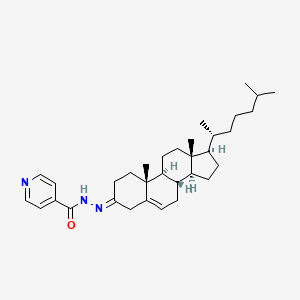
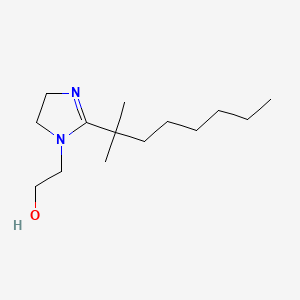
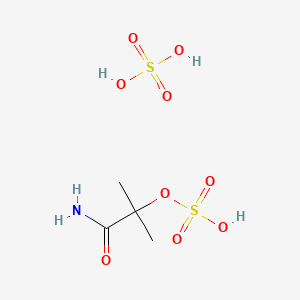
![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686375.png)
